molecular formula C14H13ClO5 B11151710 methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11151710
M. Wt: 296.70 g/mol
InChI Key: MZGZTTOLDYUJAK-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound with the molecular formula C14H13ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with methyl 2-bromo-propanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-viral treatments.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological activities and chemical reactivity. Its chlorine and methyl groups, along with the ester functionality, contribute to its unique properties compared to other coumarin derivatives .

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C14H13ClO5/c1-7-4-13(16)20-11-6-12(10(15)5-9(7)11)19-8(2)14(17)18-3/h4-6,8H,1-3H3

InChI Key

MZGZTTOLDYUJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OC

Origin of Product

United States

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